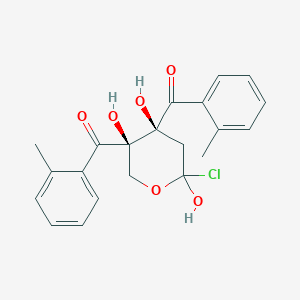
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Vue d'ensemble
Description
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring with multiple hydroxyl groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetrahydropyran derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the attachment of o-tolylmethanone groups under specific conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dechlorinated derivatives.
Applications De Recherche Scientifique
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3,4,6-Trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-3,4-dihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone):
Uniqueness
The presence of both chlorine and multiple hydroxyl groups in ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of chemical reactions and applications, enhancing its versatility in research and industry.
Propriétés
IUPAC Name |
[(4S,5R)-2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3/t19-,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKTDHYFKUPLV-PDYHCXRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@]2(CC(OC[C@@]2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















